4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine
Description
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C8H10FN3O2 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring
Properties
IUPAC Name |
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O2/c1-10-6-4-7(11-2)8(12(13)14)3-5(6)9/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPGKQOVOPWMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine typically involves multiple steps:
Amination: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Methylation: The final step involves the methylation of the amine groups using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1-N,3-N-dimethylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-chloro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine: Chlorine atom instead of fluorine, leading to variations in chemical properties and reactivity.
4-fluoro-1-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine: Nitro group positioned differently, affecting the compound’s overall reactivity and interactions.
Uniqueness
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-Fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described by the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 1736-87-4 |
| Molecular Formula | C8H10F2N4O2 |
| Molecular Weight | 198.19 g/mol |
| InChI Key | GLDMIZKOJPVEIV-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that fluorinated compounds can exhibit enhanced anticancer properties. For instance, studies have shown that the introduction of fluorine into aromatic systems can increase lipophilicity and enhance biological activity against various cancer cell lines. Specifically, fluorinated derivatives have been reported to inhibit histone deacetylases (HDACs), which are crucial in cancer progression.
A study demonstrated that a related compound with similar structural features showed IC50 values in the low micromolar range against human prostate cancer cells (DU145) and hepatocellular carcinoma (Hep-G2) cells . This suggests that this compound may possess comparable anticancer efficacy.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. The presence of the nitro group may facilitate electron transfer processes, enhancing its reactivity with cellular components.
Fluorinated compounds have been shown to modulate enzyme activities by altering the binding affinity to their targets. For example, fluorination can enhance the binding of compounds to HDACs, leading to increased inhibition of these enzymes .
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Histone Deacetylase Inhibition : A study on fluorinated HDAC inhibitors revealed that introducing fluorine at specific positions significantly increased potency against various cancer cell lines. The fluorinated compounds exhibited IC50 values lower than their non-fluorinated counterparts .
- Selectivity in Cancer Cells : Research indicated that certain fluorinated derivatives showed preferential cytotoxicity towards cancer cells compared to normal cells. For instance, a derivative with a trifluoromethyl group demonstrated higher potency against colon cancer cells while being less toxic to normal intestinal epithelial cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
